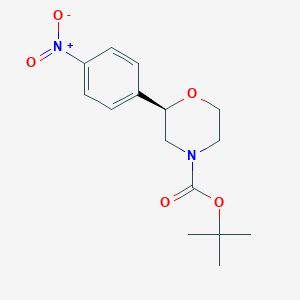

tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

Descripción general

Descripción

tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.3297 g/mol . This compound is characterized by the presence of a tert-butyl group, a morpholine ring, and a nitrophenyl group. It is used in various chemical and biological applications due to its unique structural properties.

Métodos De Preparación

The synthesis of tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-morpholinecarboxylate with 4-nitrophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Overview

Tert-butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, featuring a morpholine ring, a tert-butyl ester group, and a 4-nitrophenyl substituent, contributes to its diverse applications. This article explores its scientific research applications, including medicinal uses, organic synthesis roles, and biological studies.

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in drug design. Its interactions with biological targets make it suitable for the development of therapeutic agents.

- Mechanism of Action : The compound can interact with enzymes and receptors through hydrogen bonding, which enhances binding affinity. This property is crucial for designing drugs that target specific biological pathways.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives.

- Synthetic Routes : The synthesis typically involves the formation of the morpholine ring followed by nucleophilic aromatic substitution to introduce the aminophenyl group, concluding with esterification using tert-butyl chloroformate.

Biological Studies

The compound has been utilized in studies aimed at understanding its biological activity and interactions with enzymes.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

- Anticancer Properties : Related compounds show significant anticancer activity by inhibiting cell proliferation in various cancer cell lines.

In Vivo Studies

In studies using BALB/c nude mice inoculated with MDA-MB-231 cells (a model for triple-negative breast cancer), treatment with related compounds resulted in significant inhibition of lung metastasis compared to control groups. This highlights the therapeutic potential of these compounds against metastatic cancers.

Mechanistic Insights

Biochemical assays have demonstrated that these compounds can interact directly with P-glycoprotein (P-gp), influencing drug efflux mechanisms and potentially improving drug delivery efficacy .

Mecanismo De Acción

The mechanism of action of tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparación Con Compuestos Similares

tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

tert-Butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.

tert-Butyl ®-2-(4-methylphenyl)morpholine-4-carboxylate: This compound has a methyl group instead of a nitro group, which also affects its reactivity and applications.

The uniqueness of tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate is a synthetic compound that belongs to the morpholine family, characterized by its unique structure which includes a nitrophenyl group and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : Approximately 308.33 g/mol

- Key Functional Groups :

- Morpholine ring

- Nitro group

- Carboxylate ester

The presence of the nitrophenyl group enhances the electronic properties of the compound, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The nitrophenyl moiety can participate in electron transfer reactions, while the morpholine ring is capable of forming hydrogen bonds with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound's observed effects on cellular functions .

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit promising cytotoxic activities against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC values in the micromolar range against human leukemia and breast cancer cell lines, suggesting potential applications in cancer therapeutics .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC (µM) | Remarks |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.65 | Promising cytotoxicity |

| Tert-butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate | U-937 (Leukemia) | 0.79 | Comparable activity to reference compound |

| Tert-butyl 2-(3-nitrophenyl)morpholine-4-carboxylate | A549 (Lung Cancer) | 0.11 | Higher selectivity against this cell line |

Case Studies

- Cytotoxicity Against Breast Cancer : A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated significant induction of apoptosis, as evidenced by increased levels of caspase-3 cleavage and p53 expression, suggesting that the compound may act as a pro-apoptotic agent .

- Interaction with Enzymes : Investigations into the enzyme inhibition potential of this compound revealed that it may interact with specific kinases involved in cancer progression, thereby hindering tumor growth and proliferation .

Synthesis and Derivatives

Various synthetic routes have been developed for producing this compound. The synthesis typically involves the following steps:

- Formation of the morpholine ring.

- Introduction of the nitrophenyl group via electrophilic aromatic substitution.

- Esterification to obtain the final carboxylate structure.

Potential Modifications

Chemical modifications can enhance biological activity or alter pharmacokinetic properties. For example, substituting different functional groups on the phenyl ring may lead to compounds with improved potency or selectivity against specific targets.

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-9-21-13(10-16)11-4-6-12(7-5-11)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOPTEWQLLZXMX-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.